H-D-Lys(N3).盐酸盐

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

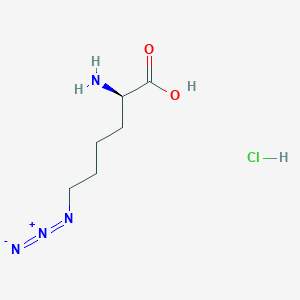

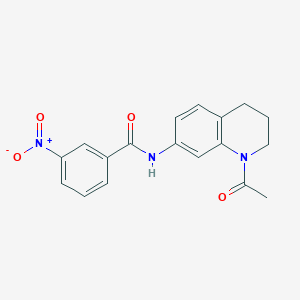

H-D-Lys(N3).HCl is a modified version of the amino acid Lysine . It contains an Azide moiety, which serves as a bioorthogonal ligation handle . This means it can be used in click chemistry, a type of chemical reaction used in bioconjugation .

Synthesis Analysis

The synthesis of H-D-Lys(N3).HCl involves the reaction of dimethylamine hydrochloride and 2-cyanoguanine with heating . The resulting compound is a clickable amino acid derivative that can be incorporated into recombinant proteins or used in the synthesis of chemical probes and tools for biological applications .Molecular Structure Analysis

The molecular structure of H-D-Lys(N3).HCl is based on the α-helix structure, which is the most abundant secondary structure in proteins . The ε-amino group in the structure acts as a site for hydrogen binding and a general base in catalysis .科学研究应用

Antibacterial Applications

The compound has been used in the synthesis of lysine hydrochloride Cu (ii) complexes, which have shown potential for combating bacterial resistance . These complexes have been tested on Escherichia coli and Staphylococcus aureus, showing promising results in inhibiting bacterial growth .

Fabrication of Biocompatible Materials

Lysine hydrochloride, a component of the compound, has been used in the fabrication of biocompatible materials . These materials have high stability and can be used in various applications, including medical devices and implants .

Development of Antimicrobial Agents

The compound’s ability to form complexes with copper sulfate pentahydrate has been leveraged to develop new antimicrobial agents . These agents have shown high antibacterial efficiency and low bacterial resistance, making them potential alternatives to traditional antibiotics .

Drug Delivery Systems

Peptide-based hydrogels, which can be formed using lysine hydrochloride, are suitable for drug delivery applications . These hydrogels are biocompatible and can provide a physiologically relevant environment for in vitro experiments .

Diagnostic Tools for Imaging

Peptide-based hydrogels, which can be formed using lysine hydrochloride, can also be used as diagnostic tools for imaging . These hydrogels can be used to encapsulate imaging agents, allowing for targeted delivery and improved imaging results .

Tissue Engineering

The compound has been used in the synthesis of self-supporting hydrogels based on Fmoc-derivatized cationic hexapeptides . These hydrogels have shown potential for tissue engineering applications, supporting cell adhesion, survival, and duplication .

安全和危害

未来方向

属性

IUPAC Name |

(2R)-2-amino-6-azidohexanoic acid;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12N4O2.ClH/c7-5(6(11)12)3-1-2-4-9-10-8;/h5H,1-4,7H2,(H,11,12);1H/t5-;/m1./s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RCEAACZNVVRXSJ-NUBCRITNSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CCN=[N+]=[N-])CC(C(=O)O)N.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C(CCN=[N+]=[N-])C[C@H](C(=O)O)N.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H13ClN4O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

208.64 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-Azido-D-lysine (hydrochloride) | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-[1-{2-[(2-cyclohex-1-en-1-ylethyl)amino]-2-oxoethyl}-2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl]-N-[2-(3,4-dimethoxyphenyl)ethyl]propanamide](/img/no-structure.png)

![N-(3,4-dimethylphenyl)-2-[(2-ethylquinazolin-4-yl)oxy]acetamide](/img/structure/B2710198.png)

![4-[4-(5-Chloropyrimidin-2-yl)piperazin-1-yl]-5,6-dimethylpyrimidine](/img/structure/B2710201.png)

![6-Cyclopropyl-3-{[1-(2,3-dihydro-1,4-benzodioxine-6-sulfonyl)piperidin-4-yl]methyl}-3,4-dihydropyrimidin-4-one](/img/structure/B2710202.png)

![N-(1-(benzo[b]thiophen-3-yl)propan-2-yl)-1-methyl-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2710203.png)

![1-Tosylbicyclo[1.1.0]butane](/img/structure/B2710204.png)

![Ethyl 4-oxo-5-(2-(thiophen-2-yl)acetamido)-3-(4-(trifluoromethyl)phenyl)-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2710207.png)

![(5R,7S)-5,7-Dimethyl-4-[(E)-2-phenylethenyl]sulfonyl-6,7-dihydro-5H-[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B2710212.png)

![2-[1-(3-chlorophenyl)imidazol-2-yl]sulfanyl-N-[4-(trifluoromethoxy)phenyl]acetamide](/img/structure/B2710220.png)